

vigilin (HDLBP) gene structure and conservation

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An In-Depth Technical Guide to the **Vigilin** (HDLBP) Gene: Structure, Conservation, and Function

Executive Summary

Vigilin, also known as High-Density Lipoprotein Binding Protein (HDLBP), is a highly conserved, multi-domain RNA-binding protein (RBP) integral to a diverse array of cellular processes. Characterized by its unique structure comprising 14 to 15 K Homology (KH) domains, **Vigilin** plays critical roles in post-transcriptional gene regulation, lipid metabolism, and genome stability. Its dysregulation is increasingly implicated in various pathologies, most notably in cancer, where it can function as both a tumor promoter and suppressor depending on the cellular context. This technical guide provides a comprehensive overview of the HDLBP gene structure, its evolutionary conservation, and its multifaceted molecular functions. We detail its involvement in key signaling pathways, including the RAF1-MAPK and stress granule formation pathways, and provide detailed protocols for advanced experimental techniques used to investigate its interactions and functions, such as PAR-CLIP and RNA Immunoprecipitation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of **Vigilin's** biology and its potential as a therapeutic target.

Introduction to Vigilin (HDLBP)

First identified in 1987 as a binding partner for high-density lipoprotein (HDL), the protein was later recognized as a member of a large, evolutionarily conserved family of RBPs and more commonly named **Vigilin**.^[1] The human protein is encoded by the HDLBP gene.^[2] **Vigilin**

proteins are defined by a remarkable series of 14-15 RNA-interacting KH domains.[1] While initially studied for its role in cholesterol metabolism, research has revealed its profound involvement in fundamental cellular activities.[2][3]

Functionally, HDLBP is a multifaceted protein. It is predominantly located at the cytoplasmic face of the endoplasmic reticulum (ER) but is also found in the cytosol and nucleus.[1] It is involved in the regulation of translation, particularly for mRNAs encoding secretory and membrane proteins, chromosome segregation, and the maintenance of heterochromatin structure.[1][2] Its clinical relevance is underscored by its association with various cancers, including hepatocellular carcinoma (HCC), where it can promote proliferation and drug resistance by modulating key signaling pathways like the MAPK cascade.[4][5] This guide synthesizes current knowledge on HDLBP, offering a detailed look at its molecular architecture and its complex role in cellular signaling and disease.

Gene and Protein Structure

Genomic Organization

The human HDLBP gene is located on the reverse strand of chromosome 2 at band 2q37.3.[2][6] The gene is extensive, spanning a significant genomic region and giving rise to a complex transcriptional landscape with numerous splice variants.[7][8] The canonical transcript is composed of 35 exons.[2][9]

Attribute	Description	Reference(s)
Official Gene Symbol	HDLBP	[2]
Full Gene Name	High Density Lipoprotein Binding Protein	[2]
Common Aliases	Vigilin, VGL, HBP	[10]
Organism	Homo sapiens	[2]
Genomic Location	Chromosome 2q37.3	[2][9]
Coordinates (GRCh38)	2: 241,227,264-241,317,061 (reverse strand)	[6][8]
Exon Count	35 (canonical transcript)	[2][9]
Protein Accession	Q00341 (UniProt)	[10]
Amino Acid Count	1268	[10]
Molecular Mass	~141 kDa	[10]

Table 1: Human HDLBP Gene and Protein Characteristics. This table summarizes the key genomic and proteomic features of the human **Vigilin** (HDLBP) gene and its primary protein product.

Protein Domain Architecture

The defining feature of the **Vigilin** protein is its tandem array of K Homology (KH) domains, a motif known for binding single-stranded nucleic acids. The human HDLBP protein contains 15 KH domains, which constitute the majority of its sequence.[1] These domains are not all identical; 12 are considered classical KH domains containing a conserved GXXG loop essential for RNA binding, while three (KH domains 0, 2, and 12) are classified as "diverged" due to alterations in this critical motif.[1] This structural complexity allows HDLBP to bind a wide range of RNA targets, including mRNA, tRNA, and rRNA, and to interact with a variety of protein partners.[1]



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Figure 1: Domain Architecture of Human **Vigilin** (HDLBP). Classical KH domains are shown in blue, while diverged domains (KH0, KH2, KH12) are in red.

Evolutionary Conservation

The **Vigilin** gene family is highly conserved throughout evolution, with homologs identified in species ranging from yeast to humans.^[1] This deep evolutionary history highlights the fundamental importance of its cellular functions. The budding yeast homolog, Scp160, shares the characteristic multi-KH domain structure and participates in related processes of mRNA localization and translational control. The high degree of conservation makes model organisms invaluable for dissecting the complex functions of human HDLBP.

Clade	Representative Organism	Ortholog Symbol	Reference(s)
Mammalia	Mouse (<i>Mus musculus</i>)	Hdlbp	[6] [11]
Aves	Chicken (<i>Gallus gallus</i>)	HDLBP	[6]
Actinopterygii	Zebrafish (<i>Danio rerio</i>)	hdlbp	[12]
Insecta	Fruit Fly (<i>Drosophila melanogaster</i>)	Vig	[12]
Nematoda	Nematode (<i>Caenorhabditis elegans</i>)	F59B2.2	[12]
Fungi	Budding Yeast (<i>Saccharomyces cerevisiae</i>)	SCP160	[1]
Viridiplantae	Thale Cress (<i>Arabidopsis thaliana</i>)	AT1G15360	[10]

Table 2: Conservation of the **Vigilin** (HDLBP) Gene Family. This table lists representative orthologs of the human HDLBP gene across various eukaryotic clades, demonstrating its deep evolutionary conservation.

Molecular Functions and Signaling Pathways

HDLBP's functions are intrinsically linked to its identity as a multi-domain RBP. It acts as a central hub for post-transcriptional regulation and is integrated into multiple signaling networks.

Role in mRNA Translation and Stability

A primary function of HDLBP is the regulation of protein synthesis. It directly interacts with a large fraction—over 80%—of mRNAs that are targeted to the endoplasmic reticulum.[\[13\]](#) Through Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) analysis, it has been shown that HDLBP preferentially binds to long, CU-rich motifs

within the coding sequences (CDS) of these transcripts.[13] This interaction is thought to be multivalent, engaging multiple KH domains to enhance the translation efficiency of mRNAs encoding transmembrane and secreted proteins.[2] Consequently, the absence of HDLBP leads to impaired protein synthesis and secretion.[2]

Involvement in Cholesterol Metabolism

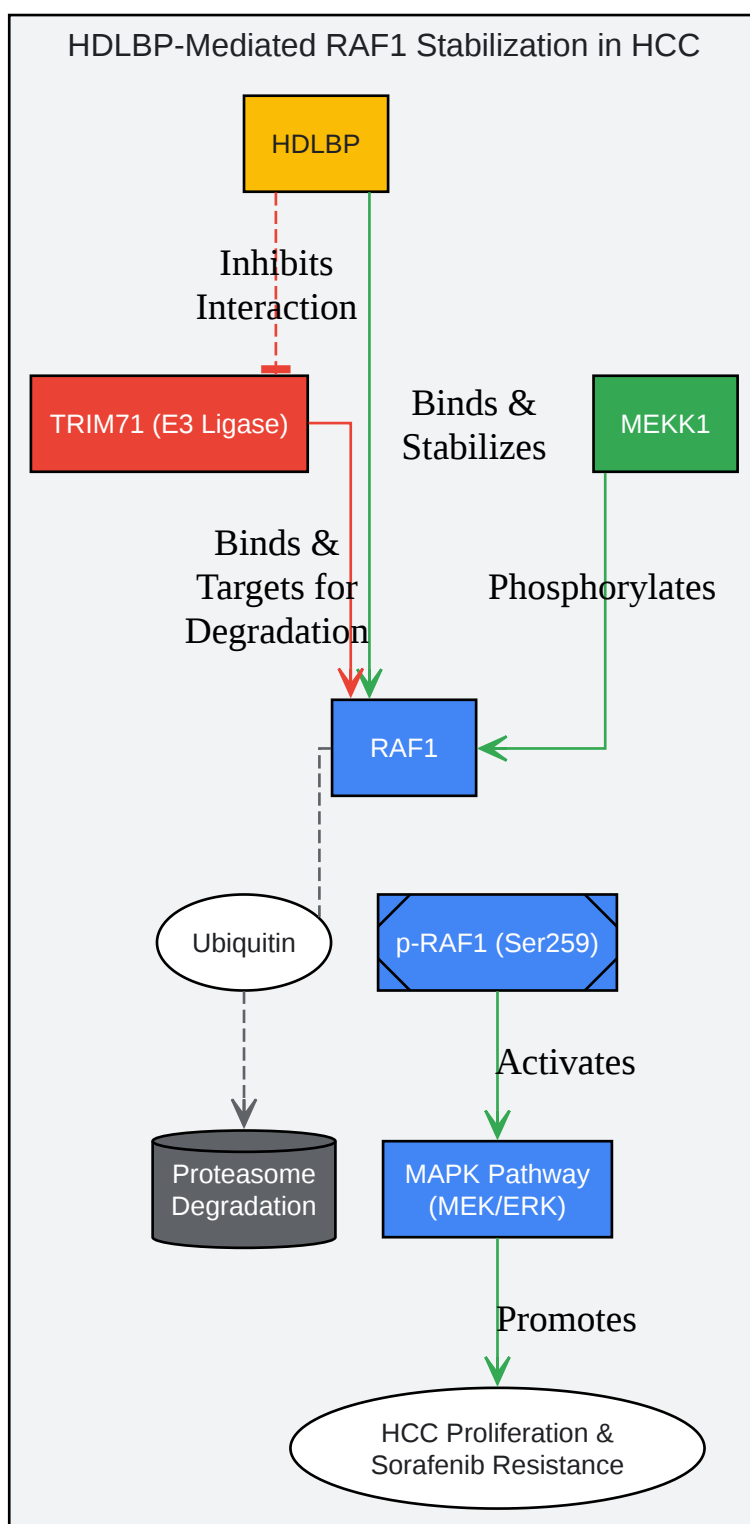
As its name suggests, HDLBP is involved in lipid metabolism. It binds high-density lipoprotein and is thought to play a role in cellular sterol metabolism, potentially by protecting cells from the over-accumulation of cholesterol.[2][3][10] The protein is implicated in the HDL clearance pathway.[10]

Function in Genome Stability and Heterochromatin

Beyond the cytoplasm, nuclear HDLBP has distinct roles in maintaining genome integrity. It has been shown to bind RNA and induce the formation of heterochromatin, a condensed state of chromatin associated with transcriptional silencing.[2][10] This function links HDLBP to the epigenetic regulation of gene expression and the structural organization of chromosomes.

Signaling Pathway 1: Regulation of RAF1-MAPK in Cancer

In hepatocellular carcinoma (HCC), HDLBP expression is often elevated and correlates with tumor progression and resistance to therapies like sorafenib.[4] Mechanistically, HDLBP acts as a critical regulator of the RAF1-MAPK signaling pathway. It physically interacts with the RAF1 kinase, shielding it from degradation.[4] Specifically, HDLBP competes with the E3 ubiquitin ligase TRIM71 for binding to RAF1, thereby inhibiting its ubiquitination and subsequent degradation by the proteasome.[4] The stabilized RAF1 is then activated via phosphorylation at Serine 259 by MEKK1, leading to downstream activation of the MEK/ERK cascade and promoting cell proliferation.[4]



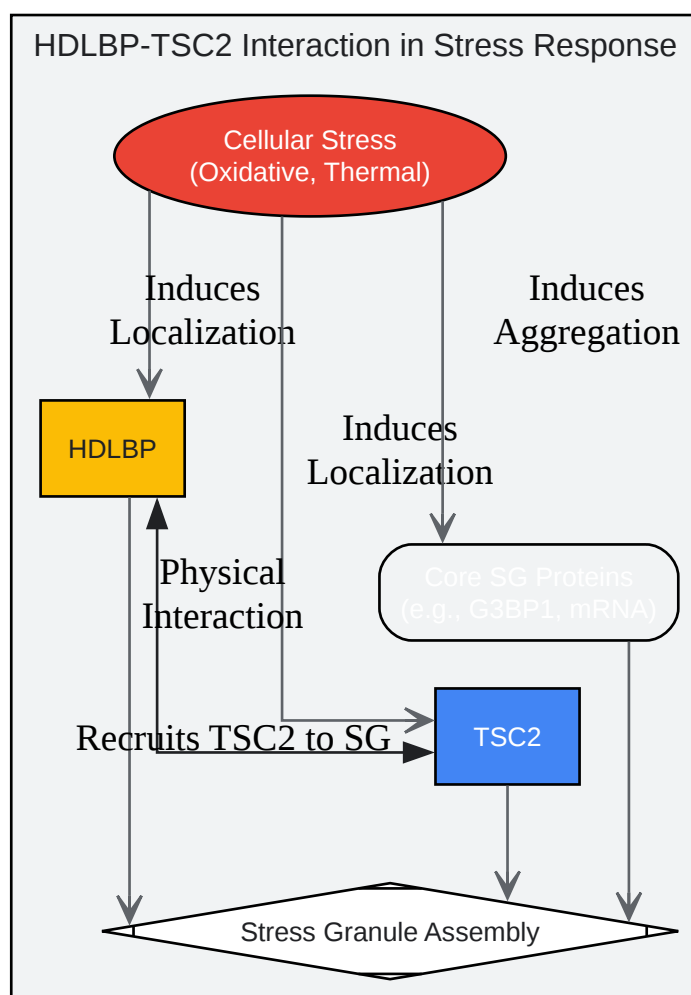
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Figure 2: HDLBP regulation of the RAF1-MAPK pathway. HDLBP stabilizes RAF1 by inhibiting TRIM71-mediated ubiquitination, leading to MAPK activation and promoting cancer cell proliferation.

In addition to the RAF1 pathway, HDLBP has also been shown to promote HCC metastasis through a BRAF-dependent epithelial-mesenchymal transition (EMT).^[2]

Signaling Pathway 2: Role in Stress Granule Formation

Under conditions of cellular stress, such as oxidative or thermal shock, cells form stress granules (SGs)—cytoplasmic aggregates of stalled translation initiation complexes and mRNAs—to protect transcripts and conserve energy.^[14] HDLBP is a core component of these granules and plays a pivotal role in their dynamics through its interaction with the Tuberous Sclerosis Complex 2 (TSC2) protein.^{[14][15]} HDLBP physically binds to TSC2, and upon stress, both proteins co-localize to SGs.^[14] Evidence suggests that HDLBP is responsible for recruiting TSC2 to these structures, as knocking down HDLBP impairs the translocation of TSC2 to SGs.^[15] This interaction places HDLBP at a crossroads of stress response and metabolic regulation, as TSC2 is a key negative regulator of the mTORC1 pathway.

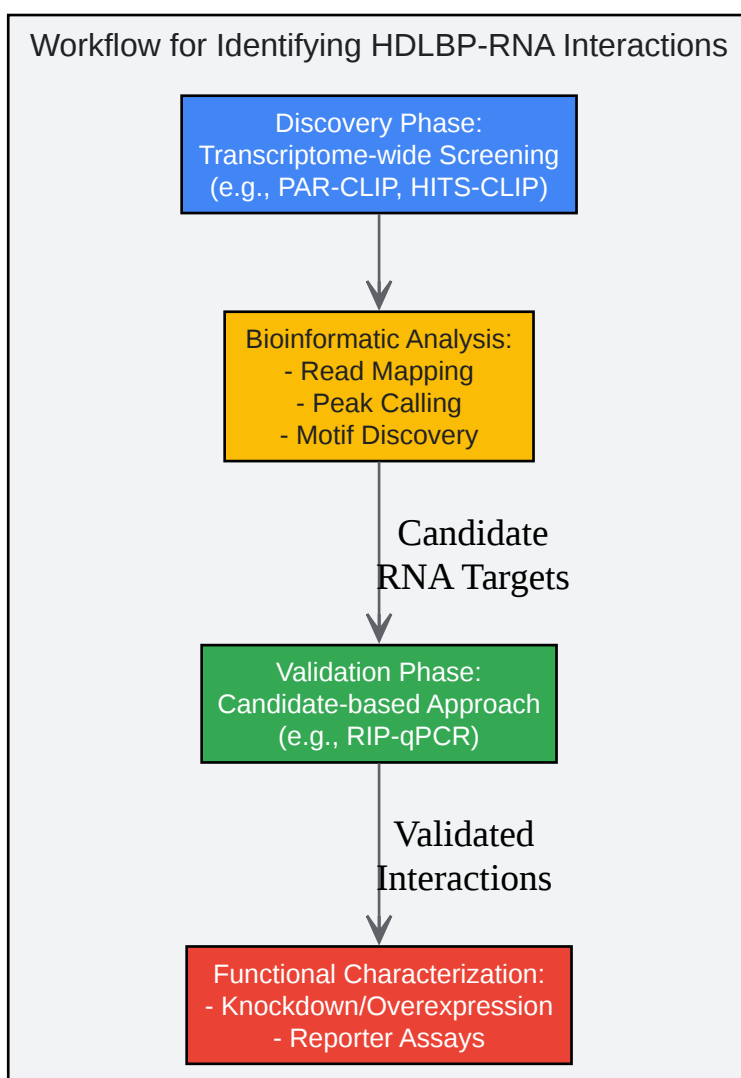


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Figure 3: Role of HDLBP and TSC2 in Stress Granule Formation. Upon cellular stress, HDLBP interacts with and facilitates the recruitment of TSC2 to assembling stress granules.

Methodologies for Studying HDLBP

Investigating the molecular functions of an RBP like HDLBP requires a specialized toolkit to identify its RNA targets and protein partners. Below is a general workflow followed by detailed protocols for two key techniques.



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Figure 4: A general experimental workflow. This diagram outlines the multi-step process for identifying and characterizing the RNA targets of HDLBP.

Protocol: Identifying RNA Targets using PAR-CLIP

Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) is a high-resolution method to identify the binding sites of RBPs transcriptome-wide.[16][17] It relies on the incorporation of a photoreactive nucleoside, such as 4-thiouridine (4SU), into nascent RNA transcripts, which can then be covalently crosslinked to interacting proteins with high efficiency using UV-A light (365 nm).[17] A key feature is that the crosslinking event

induces a characteristic T-to-C mutation during reverse transcription, pinpointing the binding site with nucleotide resolution.[16]

Methodology:

- **Cell Culture and 4SU Labeling:** Culture cells of interest (e.g., HEK293) and supplement the medium with 100 μ M 4-thiouridine for approximately 16 hours to allow for its incorporation into newly synthesized RNA.[18]
- **UV Crosslinking:** Wash the cells with PBS and irradiate them on ice with 365 nm UV light to induce covalent crosslinks between the 4SU-containing RNA and the interacting HDLBP.
- **Cell Lysis and Partial RNase Digestion:** Lyse the crosslinked cells in NP-40 lysis buffer. Treat the lysate with a low concentration of RNase T1 (e.g., 1 U/ μ l) to fragment the RNA, making the RNP complexes more soluble and accessible for immunoprecipitation.[17][18]
- **Immunoprecipitation (IP):** Incubate the cleared lysate with magnetic beads conjugated to an antibody specific for HDLBP (or a tag if using an overexpressed, tagged protein). This will capture HDLBP and its crosslinked RNA fragments.[18]
- **On-Bead RNA Processing:** Wash the beads extensively. Perform a second, more stringent RNase T1 digestion to trim any non-protected RNA ends. Dephosphorylate the 5' ends of the RNA fragments using Calf Intestinal Phosphatase (CIP).
- **Radiolabeling and SDS-PAGE:** Radiolabel the 5' ends of the crosslinked RNA fragments with γ -³²P-ATP using T4 Polynucleotide Kinase (PNK). Elute the protein-RNA complexes from the beads and separate them by size using SDS-PAGE.[18]
- **Membrane Transfer and RNA Isolation:** Transfer the separated complexes to a nitrocellulose membrane. Visualize the radiolabeled HDLBP-RNA complexes via autoradiography and excise the corresponding band. Liberate the RNA from the protein by digesting with Proteinase K.[19]
- **Library Preparation and Sequencing:** Ligate 3' and 5' adapters to the isolated RNA fragments. Perform reverse transcription to generate cDNA, which is then PCR-amplified. The resulting cDNA library is subjected to high-throughput sequencing.[16]

- **Bioinformatic Analysis:** Align sequence reads to the reference genome/transcriptome. Identify binding sites by "peak calling" on clusters of reads. Crucially, identify characteristic T-to-C mutations within the peaks to confirm direct crosslinking events.[\[16\]](#)

Protocol: Validating Protein-RNA Interactions using RNA Immunoprecipitation (RIP)

RIP is used to detect the association of a specific protein with one or more RNA molecules in vivo.[\[20\]](#) It is an ideal method for validating candidate RNA targets identified through a discovery method like PAR-CLIP. The protocol typically involves immunoprecipitating the RBP of interest and then detecting the co-precipitated RNAs using quantitative reverse transcription PCR (qRT-PCR).

Methodology:

- **Cell Harvesting and Lysis:** Harvest approximately 1×10^7 cells. An optional formaldehyde crosslinking step can be performed to stabilize interactions in vivo.[\[20\]](#)[\[21\]](#) Resuspend the cell pellet in a freshly prepared, RNase-free RIP buffer containing protease and RNase inhibitors.[\[21\]](#)
- **Chromatin Shearing:** Mechanically shear the lysate to release RNP complexes. This can be done by sonication or dounce homogenization.[\[20\]](#)[\[21\]](#) The extent of shearing may need to be optimized for the cell type.
- **Immunoprecipitation:** Clear the lysate by centrifugation. Set aside a small aliquot as "input" control. Incubate the remaining lysate with 2-10 μg of an antibody against HDLBP overnight at 4°C with gentle rotation. A non-specific IgG antibody should be used in a parallel sample as a negative control.[\[20\]](#)
- **Bead Capture:** Add Protein A/G magnetic beads to each IP reaction and incubate for 1-2 hours at 4°C to capture the antibody-RBP-RNA complexes.[\[20\]](#)
- **Washing:** Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with ice-cold RIP buffer to remove non-specific binding.[\[21\]](#)
- **Protein and RNA Elution:** Elute the complexes from the beads. Perform a Proteinase K digestion to remove the antibody and the RBP, releasing the RNA.

- **RNA Purification:** Purify the RNA from the eluate (and from the input sample) using a standard phenol-chloroform extraction or a column-based RNA purification kit.
- **qRT-PCR Analysis:** Reverse transcribe the purified RNA into cDNA. Use qPCR with primers specific to the candidate target RNA to quantify its abundance in the HDLBP-IP, IgG-IP, and input samples. Enrichment in the HDLBP-IP sample relative to the IgG control indicates a bona fide interaction.

Conclusion and Future Directions

Vigilin (HDLBP) has emerged from its initial characterization as a lipid-binding protein to be recognized as a master regulator of post-transcriptional gene expression. Its highly conserved, multi-domain structure enables it to interact with a vast network of RNAs and proteins, placing it at the center of crucial cellular processes from protein synthesis to stress response and metabolic control. Its deep involvement in the pathology of diseases like hepatocellular carcinoma highlights its potential as both a biomarker and a therapeutic target.[5]

Future research will likely focus on several key areas. A major challenge is to functionally deconvolute the roles of the 15 individual KH domains. Understanding which domains, or combinations of domains, are responsible for binding specific classes of RNA or interacting with distinct protein partners will be critical. Furthermore, exploring the mechanisms that regulate HDLBP's own expression and localization will provide deeper insights into its function. Finally, the development of small molecules or biologics that can specifically modulate HDLBP's interaction with key oncogenic partners, such as RAF1, could open new avenues for targeted cancer therapies. Continued investigation into this complex and fascinating protein is certain to yield fundamental insights into cellular biology and disease.

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